Etoposide impurity J [EP]
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of etoposide impurity J involves several steps, starting from podophyllotoxin, a naturally occurring compound. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the podophyllotoxin structure.
Methoxylation: Addition of methoxy groups to specific positions on the molecule.
Cyclization: Formation of the benzofuran ring structure.
These reactions typically require specific catalysts and controlled conditions, such as temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of etoposide impurity J is often carried out in large-scale reactors with precise control over reaction parameters. The process involves:
Raw Material Preparation: Purification of podophyllotoxin.
Reaction Execution: Sequential addition of reagents under controlled conditions.
Purification: Isolation of etoposide impurity J using techniques like chromatography.
化学反応の分析
Types of Reactions
Etoposide impurity J undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often requiring catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will revert these to hydroxyl groups .
科学的研究の応用
Etoposide impurity J is used in various scientific research applications, including:
Pharmaceutical Research: As a reference standard in the development and quality control of etoposide.
Cancer Studies: Investigating its role and effects in cancer treatment.
Drug Development: Exploring its potential as a lead compound for new therapeutic agents.
Molecular Biology: Studying its interactions with biological molecules and pathways
作用機序
Etoposide impurity J exerts its effects primarily through interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, the compound induces breaks in the DNA strands, preventing cell division and leading to cell death. This mechanism is similar to that of etoposide, making it a valuable tool in understanding the drug’s action .
類似化合物との比較
Similar Compounds
Etoposide: The parent compound, used widely in chemotherapy.
Teniposide: Another chemotherapeutic agent with a similar mechanism of action.
Podophyllotoxin: The natural precursor from which etoposide and its impurities are derived
Uniqueness
Etoposide impurity J is unique due to its specific structural modifications, which differentiate it from other related compounds. These modifications can influence its biological activity and interactions, making it a distinct entity in pharmaceutical research .
生物活性
Etoposide impurity J (EP) is a notable compound derived from the semisynthetic modification of podophyllotoxin, primarily recognized for its role in cancer treatment as a topoisomerase II inhibitor. This article delves into the biological activity of EP, including its mechanism of action, therapeutic applications, and relevant research findings.
Etoposide impurity J exerts its biological effects primarily through the inhibition of DNA topoisomerase II. This enzyme is crucial for DNA replication and repair, and its inhibition leads to the induction of double-strand breaks in DNA. Consequently, this prevents cell division and promotes apoptosis in rapidly dividing cancer cells. The mechanism is akin to that of etoposide, making EP a valuable reference in understanding the broader pharmacological effects of topoisomerase inhibitors .
Therapeutic Applications
EP has been studied for various applications in cancer therapy, particularly in:
- Pharmaceutical Research : Used as a reference standard in the development and quality control of etoposide formulations.
- Cancer Treatment : Investigated for its potential efficacy against various cancers, including testicular, lung, and prostate cancers.
- Drug Development : Explored as a lead compound for new therapeutic agents targeting similar pathways.
1. Etoposide Nanocrystal Suspensions
A study demonstrated that etoposide formulated as nanocrystal suspensions exhibited improved pharmacokinetic profiles compared to traditional formulations. These suspensions showed higher blood circulation times and reduced tumor growth in murine models, suggesting enhanced bioavailability and therapeutic efficacy .
2. Genotoxicity Assessment
Research has indicated that etoposide, including its impurities like EP, may present genotoxic risks through mechanisms such as clastogenicity. A case study highlighted that etoposide could cause chromosome damage, emphasizing the need for careful monitoring during clinical use .
Comparative Analysis of Etoposide and Etoposide Impurity J
Feature | Etoposide | Etoposide Impurity J (EP) |
---|---|---|
Chemical Structure | Semisynthetic derivative | Related impurity |
Mechanism of Action | Topoisomerase II inhibitor | Similar to etoposide |
Therapeutic Use | Broad cancer treatment | Reference standard in research |
Genotoxicity Risk | High | Potentially similar |
特性
IUPAC Name |
(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)20(16)23)18-11-6-14-15(30-9-29-14)7-12(11)21(27-3)13-8-28-22(24)19(13)18/h4-7,13,18-19,21,23H,8-9H2,1-3H3/t13-,18+,19-,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTKNUDRCUERFP-DXRQPORESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118356-05-1 | |
Record name | 5,8,8a,9-Tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-methoxy-furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5ah)-one, (5R-(5alpha,5abeta,8aalpha,9beta))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118356051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,8A,9-TETRAHYDRO-5-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-9-METHOXY-FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, (5R-(5.ALPHA.,5A.BETA.,8A.ALPHA.,9.BETA.))- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5BXI2HZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。